molecular formula C17H11BrN2O3 B4759133 (5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4759133
M. Wt: 371.2 g/mol
InChI Key: ULLUSRLWUGLJBY-UVTDQMKNSA-N
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Description

(5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-bromobenzaldehyde with 1-phenylpyrimidine-2,4,6-trione under basic conditions. The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific biological target. Generally, pyrimidine derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3-chlorobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-5-(3-fluorobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-5-(3-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding and other interactions that may enhance the compound’s potency or selectivity.

Properties

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3/c18-12-6-4-5-11(9-12)10-14-15(21)19-17(23)20(16(14)22)13-7-2-1-3-8-13/h1-10H,(H,19,21,23)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLUSRLWUGLJBY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
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(5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
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(5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
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(5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
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(5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
(5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

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